2-Bromo-4-fluorotoluene can serve as a starting material for the synthesis of other valuable compounds. One example is 4-borono-2-fluorophenylalanine, a radiopharmaceutical tracer used in Positron Emission Tomography (PET) scans. The specific properties of 2-BFT, particularly the presence of the bromine and fluorine groups, allow for targeted chemical reactions to achieve the desired end product [].
Scientific literature mentions 2-BFT in the context of patent applications, though the specific details of these inventions are not publicly available. This suggests potential applications of 2-BFT in the development of novel materials with unique properties [].
2-Bromo-4-fluorotoluene is a colorless to pale yellow liquid at room temperature, with a molecular weight of approximately 189.02 g/mol. It is classified as a combustible liquid and can pose health risks, including skin and eye irritation, as well as potential respiratory issues upon exposure . The compound's structure includes a benzene ring with two substituents: a bromine atom at the second position and a fluorine atom at the fourth position relative to the methyl group of the toluene.
2-Bromo-4-fluorotoluene has been studied for its biological activity, particularly its potential effects on various enzymes. Notably, it has been identified as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism in humans . This inhibition could lead to significant interactions with other pharmaceuticals, highlighting its relevance in pharmacology and toxicology.
Several synthesis methods for 2-bromo-4-fluorotoluene have been reported:
The applications of 2-bromo-4-fluorotoluene span multiple fields:
Research indicates that 2-bromo-4-fluorotoluene interacts with biological systems primarily through enzyme inhibition. Its effects on cytochrome P450 enzymes suggest potential implications for drug-drug interactions, making it significant in pharmacokinetic studies . Further studies are necessary to fully understand its interaction profile and safety considerations in therapeutic contexts.
Several compounds share structural similarities with 2-bromo-4-fluorotoluene. Below is a comparison highlighting their unique features:
Compound Name | CAS Number | Key Features |
---|---|---|
4-Bromo-2-fluorotoluene | 51436-99-8 | Bromine at the fourth position; different substitution pattern. |
4-Bromo-1-fluoro-2-methylbenzene | 51437-00-4 | Contains an additional methyl group; different reactivity profile. |
5-Bromo-2-fluoro-1,3-dimethylbenzene | 99725-44-7 | More complex substitution pattern; potential for different biological activity. |
4-Bromo-1-(bromomethyl)-2-fluorobenzene | 76283-09-5 | Contains an additional bromomethyl group; increased reactivity due to multiple halogens. |
4-Bromo-2-ethyl-1-fluorobenzene | 627463-25-6 | Ethyl group introduces steric effects; alters solubility and reactivity. |
These compounds illustrate the diversity within halogenated toluenes and highlight how small changes in structure can lead to significant differences in properties and applications.
Irritant